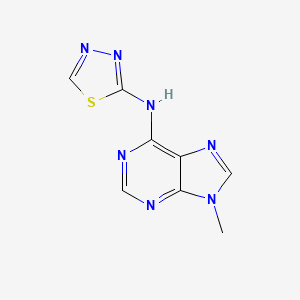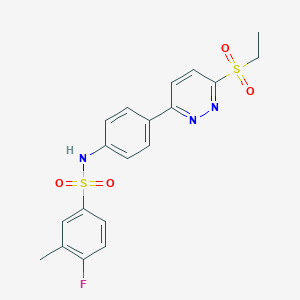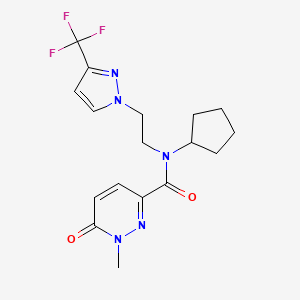![molecular formula C8H8ClN3 B2803253 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1519846-44-6](/img/structure/B2803253.png)
6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with a molecular formula of C8H8ClN3 It is a derivative of pyrazolo[3,4-b]pyridine, characterized by the presence of a chlorine atom at the 6th position and two methyl groups at the 1st and 3rd positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate, followed by methylation using methyl iodide. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide and catalysts like potassium carbonate to facilitate the cyclization and methylation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with boronic acids or other coupling partners to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents such as dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate and triphenylphosphine.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives, which can be further functionalized for specific applications.
科学的研究の応用
6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups contribute to its binding affinity and specificity. The compound can modulate various biological pathways, leading to its observed effects in medicinal and biological applications.
類似化合物との比較
Similar Compounds
- 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde
- 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile building block in synthetic chemistry and a valuable tool in scientific research.
特性
IUPAC Name |
6-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-6-3-4-7(9)10-8(6)12(2)11-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZLPRZCFVEZCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=N2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorophenyl)-N-[3-(propan-2-yloxy)propyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2803175.png)




![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2803183.png)
![3-Octyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2803185.png)
![1-[[6-(4-Methoxyphenyl)-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazin-3-yl]methyl]piperidin-4-amine](/img/structure/B2803187.png)
![1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2803188.png)
![2-Amino-6-(4-fluorobenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2803189.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-({[4-(2-methylpropyl)morpholin-2-yl]methyl}amino)acetamide](/img/structure/B2803193.png)
